HS 024
CAS No.: 212370-59-7
Cat. No.: VC0013171
Molecular Formula: C58H79N19O10S2
Molecular Weight: 1266.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 212370-59-7 |
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Molecular Formula | C58H79N19O10S2 |
Molecular Weight | 1266.5 g/mol |
IUPAC Name | (4R,10S,13S,16R,19S,22S,25S,28R)-28-acetamido-25-butyl-13,22-bis[3-(diaminomethylideneamino)propyl]-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxamide |
Standard InChI | InChI=1S/C58H79N19O10S2/c1-3-4-14-40-51(82)72-41(16-9-20-65-57(60)61)53(84)77-45(25-37-27-64-31-69-37)55(86)75-43(23-33-18-19-34-11-5-6-12-35(34)22-33)54(85)73-42(17-10-21-66-58(62)63)52(83)76-44(24-36-26-67-39-15-8-7-13-38(36)39)50(81)68-28-48(79)71-46(49(59)80)29-88-89-30-47(56(87)74-40)70-32(2)78/h5-8,11-13,15,18-19,22,26-27,31,40-47,67H,3-4,9-10,14,16-17,20-21,23-25,28-30H2,1-2H3,(H2,59,80)(H,64,69)(H,68,81)(H,70,78)(H,71,79)(H,72,82)(H,73,85)(H,74,87)(H,75,86)(H,76,83)(H,77,84)(H4,60,61,65)(H4,62,63,66)/t40-,41-,42-,43+,44-,45-,46-,47-/m0/s1 |
Standard InChI Key | PUOCNCOPVAOMDE-LQXMKOPKSA-N |
Isomeric SMILES | CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N |
SMILES | CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NCC(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C |
Canonical SMILES | CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)N1)NC(=O)C)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CC6=CN=CN6)CCCN=C(N)N |
Chemical Properties of HS 024
Chemical Identity
HS 024 is identified by the CAS number 212370-59-7 and possesses the molecular formula C58H79N19O10S2 with a molecular weight of 1266.5 Da . The compound is a peptide with specific structural modifications that contribute to its receptor selectivity and potency.
Structural Characteristics
The peptide structure of HS 024 features several key modifications that enhance its pharmacological properties. These modifications include:
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N-terminal acetylation (Cys-1 = N-terminal Ac)
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Norleucine substitution (X-2 = Nle)
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Naphthylalanine incorporation (X-5 = Nal)
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C-terminal amidation (Cys-9 = C-terminal amide)
Physical Properties
HS 024 is a solid compound with defined solubility characteristics. According to available data, it is soluble in water up to a concentration of 0.50 mg/ml . For optimal solubility, warming the solution to 37°C with ultrasonic agitation is recommended for research applications . The compound requires storage at -20°C to maintain stability over extended periods .
Pharmacological Profile
Receptor Binding Properties
HS 024 demonstrates remarkable selectivity for melanocortin receptors, with particularly high affinity for the MC4 receptor subtype. The differential binding affinities across melanocortin receptor subtypes are presented in Table 1.
Table 1: Binding Affinities of HS 024 for Human Melanocortin Receptor Subtypes
Receptor Subtype | Ki Value (nM) |
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MC4 | 0.29 |
MC1 | 18.6 |
MC3 | 5.45 |
MC5 | 3.29 |
This binding profile demonstrates that HS 024 has approximately 64-fold greater selectivity for MC4 compared to MC1 receptors, and approximately 19-fold and 11-fold greater selectivity compared to MC3 and MC5 receptors, respectively . This high selectivity for MC4 receptors makes HS 024 a valuable pharmacological tool for investigating MC4 receptor-mediated processes.
Physiological Effects
When administered centrally in animal models, particularly rats, HS 024 produces several notable physiological effects:
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Increases food intake, consistent with the role of MC4 receptors in appetite regulation
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Blocks the hypotensive effects (decreased blood pressure) induced by α-MSH and MTII
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Prevents the bradycardic response (slowed heart rate) normally caused by α-MSH and MTII administration
These effects confirm the antagonistic properties of HS 024 against melanocortin receptor signaling in vivo and highlight its utility in studying the physiological roles of melanocortin receptors, particularly MC4.
Research Applications
Melanocortin Receptor Studies
HS 024 has been extensively used as a pharmacological tool to investigate the functions of melanocortin receptors, particularly the MC4 subtype. Its high selectivity and potency make it ideal for studying:
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The role of MC4 receptors in feeding behavior and energy homeostasis
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Melanocortin signaling in cardiovascular regulation
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The differential functions of various melanocortin receptor subtypes
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The development of novel therapeutic approaches targeting melanocortin receptors
Published Research Findings
Scientific literature documents several important research applications of HS 024. Notable studies include:
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Investigations into adrenocorticotropic hormone (ACTH) and melanocyte stimulating hormone (MSH) activation of GPR139, as reported by Nepomuceno et al. in Frontiers in Pharmacology (2018)
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Studies on the role of melanocortins in the sequential differentiation and enucleation of human erythroblasts via melanocortin receptors 1, 2, and 5, conducted by Simamura et al. and published in the Journal of Neurochemistry (2015)
These research applications demonstrate the utility of HS 024 as a research tool for understanding melanocortin receptor biology and function across different physiological systems.
Pack Size | Price (USD) |
---|---|
1 mg | $346 |
5 mg | $835 |
10 mg | $1,150 |
25 mg | $1,690 |
50 mg | $2,290 |
100 mg | $3,120 |
These pricing data reflect the specialized nature of this research compound and its value in pharmacological studies .
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